molecular formula C11H14N2O6 B1504260 3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid CAS No. 682804-28-0

3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid

Cat. No. B1504260
CAS RN: 682804-28-0
M. Wt: 270.24 g/mol
InChI Key: ZDNOZXAOAKAJGC-UHFFFAOYSA-N
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Description

3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . It is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with NH4OAc and malonic acid. The reaction mixture is refluxed overnight to yield the product .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring conjugated to a propanoic acid . The InChI code for this compound is 1S/C26H24N2O8/c1-34-23-11-19 (22 (28 (32)33)13-24 (23)35-2)21 (12-25 (29)30)27-26 (31)36-14-20-17-9-5-3-7-15 (17)16-8-4-6-10-18 (16)20/h3-11,13,20-21H,12,14H2,1-2H3, (H,27,31) (H,29,30)/t21-/m0/s1 .


Chemical Reactions Analysis

The compound undergoes a photoreaction when exposed to UV light, resulting in the depletion of the caged compound . This reaction is used in the synthesis of photocleavable linkers for solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 492.49 . It is slightly soluble in water . The compound is stable under normal solid-phase peptide synthesis conditions .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6/c1-18-9-3-6(7(12)4-11(14)15)8(13(16)17)5-10(9)19-2/h3,5,7H,4,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNOZXAOAKAJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697290
Record name 3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid

CAS RN

682804-28-0
Record name 3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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